molecular formula C9H12N2O B1451027 2-cyclopentyl-2H-pyrazole-3-carbaldehyde CAS No. 669050-76-4

2-cyclopentyl-2H-pyrazole-3-carbaldehyde

Cat. No. B1451027
M. Wt: 164.2 g/mol
InChI Key: ZEDWZCIUOQGWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopentyl-2H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. It contains a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of 2-cyclopentyl-2H-pyrazole-3-carbaldehyde is characterized by a pyrazole ring attached to a cyclopentyl group and a carbaldehyde group. The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 .

Scientific Research Applications

  • CDK2 Inhibitors in Cancer Treatment

    • Field : Medicinal Chemistry
    • Application : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed .
    • Method : The compounds were synthesized as novel CDK2 targeting compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .
    • Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
  • Synthesis of Biologically and Pharmaceutically Active Quinoline

    • Field : Synthetic Organic Chemistry
    • Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
    • Method : A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
    • Results : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
  • Green Synthesis of Pyrano[2,3-c]pyrazole Derivatives

    • Field : Green Chemistry
    • Application : The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies .
    • Method : This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
    • Results : These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . They exhibit the capability to potentially inhibit the activity of the human Chk1 kinase enzyme .
  • Synthesis and Biological Activities of Pyrazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
    • Method : There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
    • Results : This systematic review covers the published studies from 1990 to date .
  • Green Multicomponent Synthesis of Pyrano[2,3-c]pyrazole Derivatives

    • Field : Green Chemistry
    • Application : The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies .
    • Method : This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
    • Results : These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties . They exhibit the capability to potentially inhibit the activity of the human Chk1 kinase enzyme .
  • Recent Developments in Synthetic Chemistry and Biological Activities of Pyrazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Pyrazole, a five-membered heterocycle containing two nitrogen atoms, is extensively found as a core framework in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
    • Method : There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
    • Results : This systematic review covers the published studies from 1990 to date .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Therefore, future research may focus on developing new synthetic techniques and exploring the biological activity of pyrazole derivatives, including 2-cyclopentyl-2H-pyrazole-3-carbaldehyde.

properties

IUPAC Name

2-cyclopentylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-9-5-6-10-11(9)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDWZCIUOQGWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-2H-pyrazole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopentyl-2H-pyrazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-cyclopentyl-2H-pyrazole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-cyclopentyl-2H-pyrazole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-cyclopentyl-2H-pyrazole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-cyclopentyl-2H-pyrazole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-cyclopentyl-2H-pyrazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.